molecular formula C19H16BNO2 B3281218 (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid CAS No. 731016-45-8

(9-(p-tolyl)-9H-carbazol-3-yl)boronic acid

Cat. No.: B3281218
CAS No.: 731016-45-8
M. Wt: 301.1 g/mol
InChI Key: GYFSBCDGBBWMBE-UHFFFAOYSA-N
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Description

(9-(p-tolyl)-9H-carbazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features a carbazole moiety substituted with a p-tolyl group at the 9-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan reaction.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Suzuki-Miyaura coupling reaction using a p-tolylboronic acid and a suitable carbazole derivative.

    Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group at the 3-position of the carbazole ring. This can be achieved through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9-(p-tolyl)-9H-carbazol-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The carbazole moiety can be reduced under specific conditions to form the corresponding dihydrocarbazole.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, typically in a solvent like toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

(9-(p-tolyl)-9H-carbazol-3-yl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Catalysis: Utilized as a ligand in transition metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid depends on its application:

    In Organic Synthesis: Acts as a nucleophile in coupling reactions, forming carbon-carbon bonds.

    In Materials Science: Functions as a charge transport material due to its conjugated structure.

    In Medicinal Chemistry: Interacts with biological targets through hydrogen bonding and π-π interactions, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    (9-phenyl-9H-carbazol-3-yl)boronic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    (9-(4-methoxyphenyl)-9H-carbazol-3-yl)boronic acid: Contains a methoxy group on the phenyl ring, which can influence its electronic properties.

Uniqueness

(9-(p-tolyl)-9H-carbazol-3-yl)boronic acid is unique due to the presence of the p-tolyl group, which can enhance its solubility and electronic properties compared to other carbazole-based boronic acids. This makes it particularly useful in applications requiring specific solubility and electronic characteristics.

Properties

IUPAC Name

[9-(4-methylphenyl)carbazol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BNO2/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20(22)23)8-11-19(17)21/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFSBCDGBBWMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225829
Record name B-[9-(4-Methylphenyl)-9H-carbazol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731016-45-8
Record name B-[9-(4-Methylphenyl)-9H-carbazol-3-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731016-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[9-(4-Methylphenyl)-9H-carbazol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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